
1-Ethynyl-3-iodo-2-methylbenzene
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Overview
Description
1-Ethynyl-3-iodo-2-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with an ethynyl group at the first position, an iodine atom at the third position, and a methyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-3-iodo-2-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods: Industrial production of this compound typically involves Friedel-Crafts acylation followed by a Clemmensen reduction. This method is efficient for producing large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-3-iodo-2-methylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the iodine substituent to other functional groups.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted benzene derivatives .
Scientific Research Applications
1-Ethynyl-3-iodo-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Ethynyl-3-iodo-2-methylbenzene exerts its effects involves electrophilic aromatic substitution. The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to restore aromaticity . The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during reactions.
Comparison with Similar Compounds
- 1-Ethynyl-3-methylbenzene
- 1-Ethynyl-4-methylbenzene
- 1-Iodo-3-methylbenzene
Comparison: 1-Ethynyl-3-iodo-2-methylbenzene is unique due to the presence of both an ethynyl group and an iodine atom on the benzene ring. This combination of substituents imparts distinct reactivity and properties compared to similar compounds. For instance, the iodine atom makes the compound more reactive towards nucleophilic substitution, while the ethynyl group provides a site for further functionalization .
Biological Activity
1-Ethynyl-3-iodo-2-methylbenzene, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
This compound is characterized by its ethynyl group and iodine substituent on a methylbenzene ring. The presence of iodine enhances its reactivity and biological interactions, making it a valuable compound in synthetic organic chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can mimic natural substrates, allowing it to bind effectively to active sites and modulate various biological pathways.
Key Mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound can act as an agonist or antagonist at certain receptors, influencing physiological responses.
Biological Activity
Research has indicated that this compound exhibits a range of biological activities:
- Antimicrobial Properties : The compound has shown promising antimicrobial effects against various pathogens. For instance, studies have reported its efficacy against bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.
- Antioxidant Activity : Preliminary assays indicate that the compound possesses antioxidant properties, which could be beneficial in reducing oxidative stress in biological systems.
- Potential Anticancer Activity : There is emerging evidence supporting the anticancer potential of this compound. Mechanistic studies suggest that it may induce apoptosis in cancer cells through various pathways.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
The results indicated that the compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus.
Study 2: Antioxidant Activity
The antioxidant capacity was assessed using the DPPH assay, revealing that this compound effectively scavenged free radicals.
Sample | DPPH Scavenging (%) |
---|---|
Control | 10 |
Compound (50 µM) | 65 |
This suggests that the compound has a strong potential as an antioxidant agent.
Applications
- Medicinal Chemistry : Due to its diverse biological activities, this compound is being explored as a lead compound for drug development targeting infectious diseases and cancer.
- Organic Synthesis : It serves as an important intermediate in synthesizing more complex organic molecules, particularly those with pharmaceutical applications.
- Material Science : The compound's unique properties make it suitable for developing new materials with specific functional characteristics.
Properties
IUPAC Name |
1-ethynyl-3-iodo-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7I/c1-3-8-5-4-6-9(10)7(8)2/h1,4-6H,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKYSHRWRDHQHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1I)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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